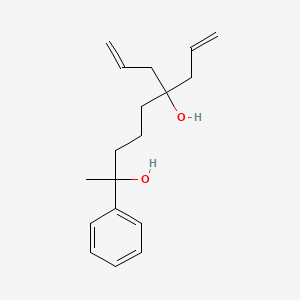![molecular formula C13H15F3INS B14394959 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide CAS No. 88581-22-0](/img/structure/B14394959.png)
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is a derivatized indolium compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H16IN and a molecular weight of 301.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide typically involves the reaction of 1,2,3,3-tetramethylindole with iodine in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents
Major Products Formed
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Reduced forms of the indolium compound.
Substitution: Substituted indolium compounds with different nucleophiles
Aplicaciones Científicas De Investigación
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-5-sulfo-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium bromide
Uniqueness
3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its analogs .
Propiedades
Número CAS |
88581-22-0 |
|---|---|
Fórmula molecular |
C13H15F3INS |
Peso molecular |
401.23 g/mol |
Nombre IUPAC |
1,2,3,3-tetramethyl-5-(trifluoromethylsulfanyl)indol-1-ium;iodide |
InChI |
InChI=1S/C13H15F3NS.HI/c1-8-12(2,3)10-7-9(18-13(14,15)16)5-6-11(10)17(8)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YLBMCKFRYSFJFN-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)SC(F)(F)F)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



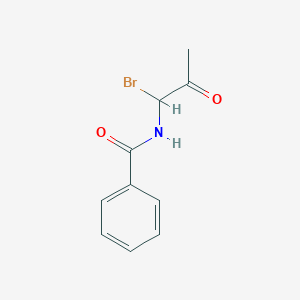

![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)

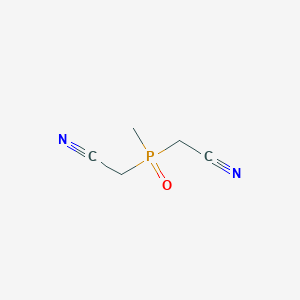
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
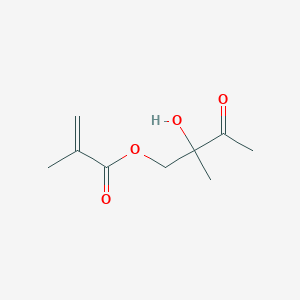

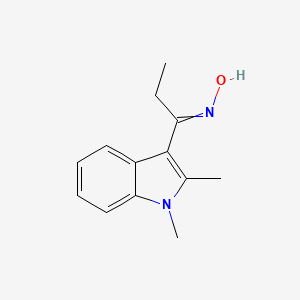
![1-[(2-Nitrophenyl)sulfanyl]pyrrolidine](/img/structure/B14394929.png)

